molecular formula C8H14Cl2N2O2 B14591270 N~1~,N~8~-Dichlorooctanediamide CAS No. 61382-96-5

N~1~,N~8~-Dichlorooctanediamide

Cat. No.: B14591270
CAS No.: 61382-96-5
M. Wt: 241.11 g/mol
InChI Key: INAMRVWTBHSLTI-UHFFFAOYSA-N
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Description

N~1~,N~8~-Dichlorooctanediamide is an organic compound characterized by the presence of two chlorine atoms and an octanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~8~-Dichlorooctanediamide typically involves the chlorination of octanediamide. One common method is the reaction of octanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then heated to facilitate the chlorination process, resulting in the formation of N1,N~8~-Dichlorooctanediamide.

Industrial Production Methods

In an industrial setting, the production of N1,N~8~-Dichlorooctanediamide may involve a continuous flow process where octanediamide and thionyl chloride are fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~8~-Dichlorooctanediamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: In the presence of water, N1,N~8~-Dichlorooctanediamide can hydrolyze to form octanediamide and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH~3~) under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.

Major Products Formed

    Substitution: Depending on the substituent, products can include N1,N~8~-dihydroxyoctanediamide or N1,N~8~-diaminooctanediamide.

    Oxidation: Products may include octanediamide oxides.

    Reduction: Products can include octanediamine.

    Hydrolysis: The primary products are octanediamide and hydrochloric acid.

Scientific Research Applications

N~1~,N~8~-Dichlorooctanediamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~8~-Dichlorooctanediamide involves its interaction with specific molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in the inhibition or activation of certain biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    N~1~,N~8~-Diacetylspermidine: This compound has a similar backbone but with acetyl groups instead of chlorine atoms.

    N~1~,N~8~-Bis(2,3-dihydroxybenzoyl)spermidine: Another related compound with dihydroxybenzoyl groups.

    N~1~,N~8~-Tetramethylnaphthalene-1,8-diamine: A compound with a naphthalene backbone and methyl groups.

Uniqueness

N~1~,N~8~-Dichlorooctanediamide is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.

Properties

CAS No.

61382-96-5

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

N,N'-dichlorooctanediamide

InChI

InChI=1S/C8H14Cl2N2O2/c9-11-7(13)5-3-1-2-4-6-8(14)12-10/h1-6H2,(H,11,13)(H,12,14)

InChI Key

INAMRVWTBHSLTI-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)NCl)CCC(=O)NCl

Origin of Product

United States

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